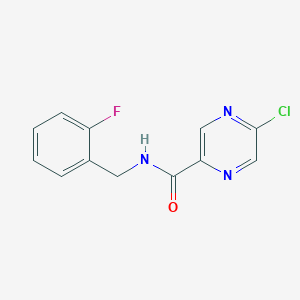

5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide

Beschreibung

5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is a substituted pyrazinecarboxamide derivative synthesized via aminolysis of pyrazinecarboxylic acid chlorides with substituted benzylamines.

Eigenschaften

Molekularformel |

C12H9ClFN3O |

|---|---|

Molekulargewicht |

265.67 g/mol |

IUPAC-Name |

5-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C12H9ClFN3O/c13-11-7-15-10(6-16-11)12(18)17-5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2,(H,17,18) |

InChI-Schlüssel |

XQESBHKUHADMHE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CN=C(C=N2)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis from 5-Chloropyrazine-2-carbonyl Chloride

The most widely reported method involves converting 5-chloropyrazine-2-carboxylic acid to its acyl chloride derivative, followed by reaction with 2-fluorobenzylamine (Figure 1).

Procedure :

-

Chlorination : 5-Hydroxypyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux to form 5-chloropyrazine-2-carbonyl chloride.

-

Amidation : The acyl chloride is reacted with 2-fluorobenzylamine in acetone or pyridine, using triethylamine (TEA) as a base to neutralize HCl.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 66–89% | |

| Reaction Time | 2–20 hours | |

| Solvent | Acetone, toluene, or pyridine | |

| Purification | Recrystallization (EtOH/H₂O) |

Mechanistic Insight :

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. TEA scavenges HCl, shifting equilibrium toward product formation.

Multi-Step Synthesis from Pyrazinecarbonitrile

Hydrolysis and Subsequent Chlorination

An alternative route starts with 3-chloropyrazine-2-carbonitrile, which is hydrolyzed to the carboxylic acid before chlorination (Figure 2).

Procedure :

-

Hydrolysis : 3-Chloropyrazine-2-carbonitrile is treated with 10% NaOH to yield 3-chloropyrazine-2-carboxylic acid.

-

Chlorination : SOCl₂ in toluene converts the acid to 3-chloropyrazine-2-carbonyl chloride.

-

Coupling : Reaction with 2-fluorobenzylamine in acetone/TEA yields the target compound.

Key Data :

Advantage : This method avoids handling unstable intermediates like 5-hydroxypyrazine-2-carboxylic acid.

Microwave-Assisted Aminodehalogenation

Side Reaction Mitigation

In some cases, aminodehalogenation of 5-chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide derivatives occurs as a side reaction. Microwave irradiation (150°C, 100 W) in methanol with pyridine accelerates this process, producing N-benzyl-3-(benzylamino)pyrazine-2-carboxamides.

Implication :

-

Requires careful monitoring via TLC to separate byproducts.

-

Flash chromatography (hexane/ethyl acetate) achieves purification.

Characterization and Analytical Data

Spectroscopic Confirmation

IR Spectroscopy :

¹H-NMR (DMSO-d₆) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 9.60–10.71 | Amide NH (singlet) |

| 8.50–9.38 | Pyrazine protons |

| 4.50–4.70 | Benzyl CH₂ |

| 6.30–7.87 | Aromatic protons (Ar–H) |

Mass Spectrometry :

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Direct Amidation | 66–89% | >95% | Low | High |

| Multi-Step Synthesis | 59–91% | >90% | Moderate | Moderate |

| Microwave-Assisted | N/A* | N/A | High | Low |

*Primarily used for byproduct studies rather than primary synthesis.

Industrial-Scale Considerations

Process Optimization

-

Solvent Choice : Acetone is preferred over pyridine due to lower toxicity and easier recovery.

-

Catalyst : Cesium carbonate in acetonitrile/water (10:1) improves yields in patent CN112979565B.

Cost Analysis :

| Reagent | Cost per kg (USD) |

|---|---|

| 2-Fluorobenzylamine | 1,200–1,500 |

| Thionyl chloride | 800–1,000 |

| Triethylamine | 300–400 |

Analyse Chemischer Reaktionen

Reaktionstypen: 5-Chlor-N-(2-Fluorbenzyl)pyrazin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, obwohl spezifische Beispiele weniger dokumentiert sind.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine oder Thiole, oft in Gegenwart einer Base.

Oxidations- und Reduktionsreaktionen: Typische Oxidationsmittel können Kaliumpermanganat oder Wasserstoffperoxid sein, während Reduktionsmittel Natriumborhydrid umfassen könnten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene N-substituierte Pyrazin-2-carboxamide ergeben .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der genaue Wirkmechanismus von 5-Chlor-N-(2-Fluorbenzyl)pyrazin-2-carboxamid ist nicht vollständig geklärt. Es wird vermutet, dass es seine Wirkung durch Hemmung wichtiger Enzyme ausübt, die an der Synthese der bakteriellen Zellwand oder an anderen wichtigen Stoffwechselwegen beteiligt sind. Molekular-Docking-Studien haben gezeigt, dass ähnliche Verbindungen mit dem Enoyl-ACP-Reduktase-Enzym von Mycobacterium tuberculosis interagieren können, was auf ein potenzielles Ziel für diese Verbindung hindeutet.

Wirkmechanismus

The exact mechanism of action of 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is not fully understood. it is believed to exert its effects by inhibiting key enzymes involved in bacterial cell wall synthesis or other essential metabolic pathways . Molecular docking studies have shown that similar compounds can interact with the enoyl-ACP-reductase enzyme of Mycobacterium tuberculosis, suggesting a potential target for this compound .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Pyrazinecarboxamide Derivatives

Key Findings

Antimycobacterial Activity :

- The tert-butyl and 6-chloro substituents on the pyrazine ring (e.g., compound 12) enhance activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), surpassing pyrazinamide (PZA) in efficacy against PZA-resistant strains like M. avium and M. kansasii .

- In contrast, the 5-chloro derivative (compound 2) lacks antimycobacterial potency, indicating that bulky pyrazine substituents are critical for this activity.

Antifungal Activity :

- The 3-trifluoromethylbenzyl group in compound 2 confers potent antifungal activity against Trichophyton mentagrophytes (MIC = 15.6 µmol/L), whereas derivatives with 4-methoxybenzyl (compound 4) or unsubstituted benzyl groups (compound 9) are inactive .

Photosynthesis Inhibition :

- Lipophilicity correlates strongly with photosynthesis-inhibiting activity. Compound 9 (log k = moderate) and 11 (5-tert-butyl-6-Cl-N-(4-Cl-benzyl)) show IC50 values of 7.4 and 13.4 µmol/L, respectively, in spinach chloroplasts .

Lipophilicity Trends :

- Pyrazine substituents increase lipophilicity in the order: 5-Cl < 6-Cl < 5-tert-butyl-6-Cl .

- Benzyl substituents follow: 4-OCH3 < H < 4-Cl < 3-CF3 . The 2-fluorobenzyl group in the target compound likely confers intermediate lipophilicity.

Mechanistic Insights

Biologische Aktivität

5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is a significant compound in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the compound's pharmacological properties.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 265.67 g/mol. The compound features a pyrazine ring with a chloro substituent at the fifth position and a fluorobenzyl group attached to the nitrogen atom of the carboxamide functional group. The presence of halogens (chlorine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets, potentially improving its efficacy in therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and amide formation. Controlled reaction conditions are crucial for optimizing yield and purity. The compound can be synthesized through various methods that allow for the introduction of the chloro and fluorobenzyl groups onto the pyrazine scaffold.

Antimycobacterial Activity

Research indicates that compounds similar to this compound exhibit significant antimycobacterial activity. For instance, derivatives like 5-chloropyrazinamide have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL . The mechanism of action is primarily attributed to the inhibition of mycobacterial fatty acid synthase I, a critical enzyme in mycobacterial lipid biosynthesis.

Cytotoxicity Studies

In vitro cytotoxicity evaluations have demonstrated that certain derivatives maintain low toxicity while exhibiting potent antimycobacterial effects. For example, compounds with hydroxyl substituents displayed reduced cytotoxicity in cell lines such as Chinese hamster ovary (CHO) and renal cell adenocarcinoma . This suggests that structural modifications can enhance therapeutic profiles by balancing efficacy against toxicity.

Structure-Activity Relationship (SAR)

A series of studies have focused on understanding the structure-activity relationships (SAR) of pyrazine derivatives, including this compound. By systematically varying substituents on the phenyl ring, researchers have identified key features that enhance biological activity against mycobacteria while minimizing cytotoxic effects .

| Compound Name | MIC (µg/mL) | Notable Features |

|---|---|---|

| This compound | TBD | Halogenated structure; potential for high activity |

| 5-Chloropyrazinamide | 1.56 | Effective against M. tuberculosis |

| N-(benzyl)-3-chloropyrazine-2-carboxamide | TBD | Varying halogen substitutions |

Molecular Docking Studies

Preliminary molecular docking studies have suggested that this compound interacts effectively with metabolic enzymes, such as fatty acid synthase. This interaction may elucidate its mechanism of action and inform future drug design efforts aimed at developing more potent antimycobacterial agents.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide, and how is purity ensured?

The compound is typically synthesized via multi-step organic reactions involving:

- Step 1 : Activation of pyrazine-2-carboxylic acid derivatives (e.g., 5-chloropyrazine-2-carboxylic acid) using coupling agents like triphenylphosphite or benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) .

- Step 2 : Condensation with 2-fluorobenzylamine under controlled conditions (e.g., inert atmosphere, 0–25°C) to form the carboxamide bond .

- Purity Control : Purification via column chromatography (silica gel, CHCl/MeOH gradients) and characterization using H/C NMR, mass spectrometry (MS), and HPLC (>95% purity thresholds) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR identify substituent integration and coupling patterns (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHClFNO: calc. 282.05) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .

Q. How do structural features (e.g., fluorobenzyl group) influence bioactivity?

The 2-fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the pyrazine core enables π-π stacking with biological targets (e.g., enzyme active sites). The chloro substituent at position 5 may modulate electron density, affecting binding affinity .

Q. What are the solubility and stability profiles under physiological conditions?

Q. What are common synthetic impurities, and how are they mitigated?

- Byproducts : Unreacted pyrazine intermediates or N-alkylation side products.

- Mitigation : Optimize stoichiometry (amine:acid = 1.2:1) and use scavengers (e.g., polymer-bound isocyanate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Q. How to resolve contradictions in reported biological activity data?

Q. What computational strategies predict target interactions and selectivity?

Q. How does stereochemistry influence pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.